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Compound of Interest

Compound Name: 4-Ethylheptan-2-one

Cat. No.: B8608265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Ethylheptan-2-one (C₉H₁₈O), a ketone with applications in various chemical syntheses. This

document is intended to serve as a core reference for researchers and professionals involved

in drug development and other scientific endeavors requiring detailed molecular

characterization.

Spectroscopic Data Summary
While experimental spectra for 4-Ethylheptan-2-one are not readily available in public

databases, the following tables summarize the predicted and expected spectroscopic data

based on its chemical structure and established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-1 2.14 s 3H

H-3 2.42 d 2H

H-4 1.85 m 1H

H-5 1.25 m 2H

H-6 1.33 m 2H

H-7 0.90 t 3H

Ethyl-CH₂ 1.40 q 2H

Ethyl-CH₃ 0.88 t 3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Chemical Shift (ppm)

C-1 29.8

C-2 209.5

C-3 51.5

C-4 45.8

C-5 36.4

C-6 20.2

C-7 14.2

Ethyl-CH₂ 25.2

Ethyl-CH₃ 11.4

Table 3: Expected Infrared (IR) Absorption Data
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) ~1715 Strong

C-H (sp³) 2850-3000 Medium-Strong

CH₂ bend ~1465 Medium

CH₃ bend ~1375 Medium

Table 4: Expected Mass Spectrometry (MS)
Fragmentation Data (Electron Ionization)

m/z Proposed Fragment

142 [M]⁺ (Molecular Ion)

127 [M - CH₃]⁺

99 [M - C₃H₇]⁺

85 [M - C₄H₉]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-Ethylheptan-2-one (5-10 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR

spectra.
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¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width

of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of

16 scans are co-added and Fourier transformed to obtain the final spectrum.

¹³C NMR Acquisition: The carbon spectrum is acquired with a 30° pulse angle, a spectral

width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

Proton decoupling is applied during acquisition. Approximately 1024 scans are accumulated

to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 4-Ethylheptan-2-one is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and

automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 4-Ethylheptan-2-one in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or

through a gas chromatograph (GC) for separation from any impurities.

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Ionization and Analysis: The sample is vaporized and then bombarded with a beam of

electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting positively

charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each

fragment.
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Visualization of Spectroscopic Characterization
Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Ethylheptan-2-one.
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Caption: Workflow for the structural elucidation of 4-Ethylheptan-2-one using NMR, IR, and

MS.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylheptan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8608265#spectroscopic-data-for-4-ethylheptan-2-
one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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